N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide
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Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with a trifluoromethoxy group and a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often target proteins or enzymes in the body, altering their function or interaction with other molecules .
Mode of Action
It’s known that compounds containing the 2,5-dioxopyrrolidin-1-yl group often act as protein crosslinkers . They can react with amino groups in proteins, forming covalent bonds that can alter the protein’s function .
Biochemical Pathways
Protein crosslinkers like this compound can affect a wide range of biochemical pathways, depending on the specific proteins they target .
Pharmacokinetics
The compound’s molecular weight, polarity, and other physicochemical properties can influence its bioavailability .
Result of Action
Protein crosslinkers can have a wide range of effects, depending on the specific proteins they target and the nature of the changes they induce .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2,5-dioxopyrrolidin-1-yl intermediates through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions.
Ethoxylation: The intermediate is then reacted with ethylene oxide or ethylene glycol to introduce the ethoxyethyl group.
Benzamide Formation: The ethoxylated
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O5/c17-16(18,19)26-12-3-1-2-11(10-12)15(24)20-6-8-25-9-7-21-13(22)4-5-14(21)23/h1-3,10H,4-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXKLUQJOPBJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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